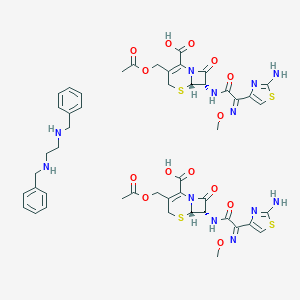

Benzathine cefotaxime

Description

Overview of Third-Generation Cephalosporin (B10832234) Chemistry and Antimicrobial Spectrum

Third-generation cephalosporins represent a major step forward in the battle against bacterial infections. anesthesiaexperts.comauctoresonline.org These semi-synthetic β-lactam antibiotics are characterized by a specific chemical structure that confers a broad spectrum of activity, particularly against Gram-negative bacteria. anesthesiaexperts.comwikipedia.orgresearchgate.net The core of a cephalosporin molecule is the 7-aminocephalosporanic acid (7-ACA) nucleus. nih.govmdpi.com Modifications at the 7-position of this nucleus, such as the introduction of an aminothiazolyl-acetyl side chain with an alpha-syn-methoximino group, enhance antibacterial activity and provide stability against many β-lactamases, enzymes produced by bacteria that can inactivate many penicillin-based antibiotics. wikipedia.orghres.ca

Cefotaxime (B1668864), a prominent member of this class, exemplifies these structural advantages. wikipedia.orgnih.gov Its chemical structure allows it to effectively inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). wikipedia.orgmims.comnih.gov This action disrupts the final step of peptidoglycan synthesis, leading to cell lysis and bacterial death. wikipedia.orgwikipedia.orgnih.gov

The antimicrobial spectrum of third-generation cephalosporins like cefotaxime is extensive. They are highly effective against a wide range of Gram-negative bacteria, including Enterobacteriaceae such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, as well as Haemophilus influenzae and Neisseria species. auctoresonline.orgresearchgate.netnih.gov While their activity against Gram-positive organisms like Staphylococcus and Streptococcus species is generally less potent than that of first-generation cephalosporins, they remain clinically useful against many of these pathogens. wikipedia.orgresearchgate.net Notably, third-generation cephalosporins can penetrate the central nervous system, making them valuable for treating meningitis. wikipedia.orgresearchgate.net

Table 1: Antimicrobial Spectrum of Cefotaxime

| Bacterial Group | Susceptible Organisms |

|---|---|

| Gram-Positive | Staphylococcus aureus (methicillin-sensitive), Streptococcus pneumoniae, Streptococcus pyogenes wikipedia.org |

| Gram-Negative | Escherichia coli, Haemophilus influenzae, Klebsiella species, Enterobacter species, Neisseria gonorrhoeae auctoresonline.orghres.ca |

| Anaerobes | Some strains of Bacteroides and anaerobic cocci hres.ca |

The Pharmacological Advantages of Benzathine Salt Formulations for Prolonged Drug Delivery

The concept of sustained-release antibiotic formulations is well-established with benzathine penicillin G. patsnap.comhres.ca This formulation combines two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine (benzathine). fda.gov The resulting salt has very low solubility in water. fda.govnih.gov When administered intramuscularly as an aqueous suspension, it forms a depot at the injection site. patsnap.comfda.gov From this depot, the drug is slowly released and hydrolyzed to the active penicillin G. patsnap.comfda.gov This slow absorption and hydrolysis result in lower but much more prolonged therapeutic blood levels of the antibiotic compared to more soluble penicillin salts. hres.cafda.gov

This sustained-release mechanism offers significant pharmacological advantages. It reduces the frequency of administration, which can improve patient adherence to treatment regimens. researchgate.netnih.gov By maintaining a constant, low level of the antibiotic over an extended period, it can be particularly effective for the treatment of chronic infections and for prophylactic use. patsnap.comhres.ca For instance, a single intramuscular injection of benzathine penicillin G can maintain therapeutic concentrations for weeks, a crucial factor in the management of diseases like syphilis and the prevention of rheumatic fever. patsnap.comhres.cafda.gov

The principle behind this is the creation of a sparingly soluble salt of the active drug. The poor solubility of the benzathine salt slows down its dissolution and subsequent absorption into the bloodstream. researchgate.net This approach has been explored for other antibiotics, with research into developing long-acting formulations to address the challenges of frequent dosing. researchgate.netnih.gov

Table 2: Pharmacokinetic Profile of Benzathine Penicillin G

| Parameter | Description |

|---|---|

| Absorption | Very slow from the intramuscular injection site. hres.ca |

| Mechanism | Forms a depot that slowly releases the drug. patsnap.com |

| Duration of Action | Prolonged, maintaining therapeutic levels for weeks. hres.cafda.gov |

| Key Advantage | Reduced frequency of administration. researchgate.net |

Hypothesis and Research Aims for Benzathine Cefotaxime Development

The successful application of benzathine salt technology to penicillin G provides a strong rationale for exploring its use with other β-lactam antibiotics, such as cefotaxime. The primary hypothesis behind the development of this compound is that forming a sparingly soluble salt of cefotaxime with benzathine will create a long-acting injectable formulation. This formulation would, in theory, provide sustained therapeutic concentrations of cefotaxime over an extended period, similar to the profile of benzathine penicillin G.

The research aims for the development of this compound would likely include:

Synthesis and Characterization: The initial and most crucial step is the chemical synthesis of the this compound salt. googleapis.comresearchgate.net This would involve reacting cefotaxime with N,N'-dibenzylethylenediamine. Following synthesis, the resulting compound would need to be thoroughly characterized to confirm its structure and purity.

In Vitro Dissolution and Release Studies: To confirm the sustained-release properties, in vitro studies would be essential. These tests would measure the rate at which cefotaxime is released from the benzathine salt formulation in various physiological solutions. The goal would be to demonstrate a slow and steady release profile.

In Vivo Pharmacokinetic Studies: Animal models would be necessary to evaluate the in vivo pharmacokinetic profile of this compound. nih.gov These studies would measure the concentration of cefotaxime in the blood over time after intramuscular injection, comparing it to the administration of standard cefotaxime sodium. The aim would be to demonstrate prolonged therapeutic drug levels.

Efficacy Studies: In vitro and in vivo studies would be required to ensure that the antimicrobial activity of cefotaxime is not compromised by its formulation as a benzathine salt. nih.govmdpi.com This would involve testing the efficacy of the released cefotaxime against a range of susceptible bacteria.

The overarching goal of this research would be to develop a novel, long-acting formulation of a potent third-generation cephalosporin, thereby offering a new therapeutic option with the potential for improved patient management and outcomes. While patents exist for the synthesis of benzathine salts of other cephalosporins like cephapirin (B1668819) and cefonicid (B1209232), and even a process for preparing cefotaxime benzathine salt has been described, comprehensive public data on its development and clinical evaluation remains limited. mdpi.comgoogleapis.comresearchgate.netgoogle.com

Properties

CAS No. |

127627-69-4 |

|---|---|

Molecular Formula |

C48H54N12O14S4 |

Molecular Weight |

1151.3 g/mol |

IUPAC Name |

(6S,7S)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine |

InChI |

InChI=1S/2C16H17N5O7S2.C16H20N2/c2*1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);1-10,17-18H,11-14H2/b2*20-9-;/t2*10-,14-;/m00./s1 |

InChI Key |

IILSVORLNYJFCF-KDBQXVQCSA-N |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Isomeric SMILES |

CC(=O)OCC1=C(N2C(=O)[C@@H]([C@@H]2SC1)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=O)O.CC(=O)OCC1=C(N2C(=O)[C@@H]([C@@H]2SC1)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Synonyms |

BCTX benzathine cefotaxime |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benzathine Cefotaxime

Precursor Synthesis and Intermediate Derivatization for Cefotaxime (B1668864) Moiety

The core of the cefotaxime molecule is built upon a 7-aminocephalosporanic acid (7-ACA) scaffold, which is subsequently modified with specific side chains to impart its characteristic antibacterial properties.

Synthesis of 7-Aminocephalosporanic Acid (7-ACA) Derivatives

7-Aminocephalosporanic acid (7-ACA) is the fundamental building block for the synthesis of numerous cephalosporin (B10832234) antibiotics, including cefotaxime. niir.org It consists of a β-lactam ring fused to a dihydrothiazine ring. niir.org The production of 7-ACA can be achieved through either chemical or enzymatic hydrolysis of cephalosporin C, a naturally occurring antibiotic. niir.orgmdpi.com The enzymatic process is often favored due to its milder reaction conditions and reduced environmental impact compared to chemical methods that may use hazardous reagents. mdpi.com

The synthesis of the cefotaxime molecule involves the acylation of the 7-amino group of 7-ACA. google.comrjpbcs.com This reaction connects the cephalosporin nucleus to the side chain that is crucial for its biological activity. Various methods have been developed for this acylation, often involving the use of an activated form of the side-chain acid. researchgate.net For instance, a common method involves reacting 7-ACA with 2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM). researchgate.net Another approach utilizes the acid chloride of the side chain for the acylation reaction. google.comresearchgate.net

Table 1: Comparison of 7-ACA Acylation Methods for Cefotaxime Synthesis

| Acylating Agent | Solvent(s) | Key Features | Reference(s) |

| 2-(2-chloroacetamidothiazol-4-yl)-2-syn-methoxyiminoacetyl chloride | Isopropyl alcohol/water | Requires subsequent deprotection of the amino group. | google.com |

| S-benzothiazol-2-yl(2-amino-4-thiazolyl) (methoxyimino) thioacetate (B1230152) (MAEM) | Dichloromethane (B109758), Triethylamine | A rapid procedure, with the reaction carried out at room temperature. | researchgate.net |

| Diethyl thiophosphoryl [(Z)-(2-aminothiazol-4-yl)-2-(methoxyimino) acetate (B1210297) (DAMA) | Chloroform | Yields high purity cefotaxime acid. | ijpsr.com |

Functionalization of the Thiazole (B1198619) and Methoxyimino Side Chains

The side chain attached at the C-7 position of the 7-ACA core is critical for cefotaxime's antibacterial spectrum and potency. This side chain is composed of a 2-amino-4-thiazole ring and a syn-methoxyimino group. oup.com

The synthesis of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid side chain is a key challenge. oup.com One successful strategy involves constructing the aminothiazole ring onto a pre-existing syn-methoxyimino acetic acid derivative. This approach ensures the correct stereochemistry of the methoxyimino group, which is essential for biological activity. oup.comnih.gov The syn-isomer of the methoxyimino group is significantly more active than the anti-isomer. oup.comnih.gov The thiazole ring itself offers multiple sites for functionalization, which can be exploited to modify the properties of the resulting antibiotic. researchgate.netnumberanalytics.com For example, halogenation of the thiazole nucleus has been shown to improve activity against certain β-lactamase-producing bacteria. nih.gov

The introduction of the methoxyimino group is a crucial step. This functional group enhances the stability of the molecule against β-lactamase enzymes produced by resistant bacteria. oup.com The synthesis of this side chain often starts from materials like tert-butyl 2-acetyl-2-hydroxyimino acetate. google.com

Benzathine Cation Preparation and Salt Formation Strategies

Benzathine, chemically known as N,N'-dibenzylethylenediamine, is a diamine that serves as the counter-ion to the acidic cefotaxime molecule, forming the benzathine cefotaxime salt. nih.gov

The preparation of N,N'-dibenzylethylenediamine can be achieved through the reaction of benzaldehyde (B42025) and ethylenediamine (B42938) to form N,N'-dibenzylidene ethylenediamine, which is then subjected to catalytic hydrogenation. google.com An alternative synthesis involves the reaction of benzyl (B1604629) chloride with ethylenediamine. google.com The resulting N,N'-dibenzylethylenediamine is then reacted with acetic acid to form N,N'-dibenzylethylenediamine diacetate. google.comgoogle.com

The formation of the benzathine salt of a cephalosporin like cefonicid (B1209232) has been shown to improve its stability and ease of isolation. nih.govgoogle.com Benzathine diacetate is a common precipitating agent in cephalosporin production due to its ability to form a salt with the negatively charged cephalosporin and its lipophilic nature, which aids in crystallization from aqueous media. nih.gov The formation of benzathine penicillin involves the reaction of two penicillin G molecules with N,N'-dibenzylethylenediamine.

Stoichiometric Control and Reaction Kinetics in this compound Synthesis

The synthesis of this compound requires precise control over the stoichiometry of the reactants to ensure the formation of the desired salt and to maximize yield and purity. The reaction involves the combination of the cefotaxime acid with benzathine, typically in a 2:1 molar ratio of cefotaxime to benzathine, reflecting the dicationic nature of benzathine and the monoanionic nature of cefotaxime at the appropriate pH.

The kinetics of the salt formation are influenced by factors such as temperature, solvent, and the pH of the reaction mixture. The reaction is generally a rapid ionic interaction. For the acylation of 7-ACA to form the cefotaxime acid, reaction times can vary from one hour to several hours depending on the specific methodology used. researchgate.net Continuous flow processes have been explored to shorten reaction times and improve control over reaction parameters. nih.gov

Solvent Selection and Crystallization Techniques for Optimal Yield and Purity

The choice of solvent is critical in the synthesis and crystallization of this compound. For the final salt formation and precipitation of cefotaxime sodium, a mixture of solvents like methanol (B129727) and ethyl acetate is often employed. google.comgoogle.com The product is precipitated by the addition of a less polar solvent, such as excess ethyl acetate. google.com

Crystallization is a key step for purification. In the synthesis of cefotaxime sodium, techniques such as cooling the reaction mixture and adding a precipitating solvent are used. google.comgoogle.com For instance, after forming the sodium salt with sodium-2-ethylhexanoate in a mixture of methanol and ethyl acetate, the addition of more ethyl acetate induces precipitation. google.com The use of ethanol (B145695) as a more environmentally friendly solvent has also been investigated. rjpbcs.com The physical properties of the crystals, such as their shape and size, can be influenced by the crystallization process, which in turn affects the handling and formulation of the final product. rjpbcs.com

Process Optimization and Green Chemistry Considerations in Large-Scale Synthesis

Optimizing the large-scale synthesis of this compound involves considerations of efficiency, cost-effectiveness, and environmental impact. Efforts are continually made to improve yields, reduce the number of synthetic steps, and minimize waste. researchgate.netnih.gov

One area of focus is the development of "greener" synthetic routes. This includes the use of less hazardous solvents and reagents. google.comacs.org For example, replacing chlorinated solvents like dichloromethane with more benign alternatives is a key objective. rjpbcs.comacs.org The use of enzymatic processes, particularly for the synthesis of the 7-ACA precursor, is a significant step towards greener manufacturing. mdpi.com

Continuous flow chemistry is an emerging technology that offers several advantages for the synthesis of pharmaceuticals like cefotaxime. nih.govresearchgate.net This approach can lead to shorter reaction times, better temperature control, and improved safety, especially for highly exothermic or hazardous reactions. nih.gov For the synthesis of cefotaxime, a continuous flow process has been shown to allow for higher reaction temperatures and significantly reduced reaction times compared to batch processes. nih.gov This can result in energy savings and increased productivity. nih.govresearchgate.net The ability to recycle and reuse solvents is another important aspect of green chemistry that is being implemented in large-scale synthesis. google.com

Physicochemical Characterization and Solid State Analysis of Benzathine Cefotaxime

Spectroscopic Fingerprinting and Structural Elucidation of the Compound.

Spectroscopic techniques are pivotal in confirming the identity and elucidating the structural features of benzathine cefotaxime (B1668864).

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. fda.gov In the case of benzathine cefotaxime, MS analysis would show peaks corresponding to the molecular ions of both cefotaxime and benzathine, as well as their characteristic fragmentation patterns. nih.govresearchgate.netsemanticscholar.org High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, further confirming the elemental formula. fda.gov

Table 1: Expected NMR and MS Data for this compound

| Analytical Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to protons of both cefotaxime and benzathine structures. |

| ¹³C NMR | Resonances for all unique carbon atoms in both cefotaxime and benzathine. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. bu.edu The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups of both components. pmda.go.jpresearchgate.net For cefotaxime, key absorbances include the β-lactam C=O stretch (typically around 1760 cm⁻¹), amide C=O stretch, C=N, and C-S vibrations. asianpubs.org The benzathine component would show characteristic peaks for aromatic C-H and C=C stretching. researchgate.net

Table 2: Key Infrared Absorption Bands for Cefotaxime

| Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|

| β-Lactam C=O | ~1760 |

| Amide C=O | ~1650 |

| C=N (oxime) | ~1610 |

| Aromatic C=C | ~1500-1600 |

Data derived from typical values for similar cephalosporin (B10832234) structures. asianpubs.org

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule and is often used for quantitative analysis. mhlw.go.jpbioglobax.com Cefotaxime sodium has a characteristic maximum absorption (λmax) at approximately 260 nm in methanol (B129727) and water. researchgate.netresearchgate.net The UV spectrum of this compound would be expected to show a similar λmax due to the cefotaxime chromophore, although slight shifts may occur due to salt formation and the solvent used. asianpubs.org

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Characterization.

X-Ray Diffraction (XRD) and Crystallographic Studies for Polymorphism.

X-ray Diffraction (XRD) is a primary technique for analyzing the solid-state structure of crystalline materials. americanpharmaceuticalreview.com The powder XRD (PXRD) pattern serves as a unique "fingerprint" for a specific crystalline phase. nih.govscribd.com Analysis of this compound by XRD would reveal its crystalline or amorphous nature. If crystalline, the diffraction pattern can be used for phase identification and to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. americanpharmaceuticalreview.com Different polymorphs can have different physical properties, including solubility and stability. While specific crystallographic data for this compound is not widely published, studies on related compounds like benzathine penicillin G have utilized XRD to characterize their solid-state forms. nih.govresearchgate.net

Particle Size Distribution and Morphological Analysis of the Solid Form.

The particle size and morphology of an active pharmaceutical ingredient can significantly influence its dissolution rate and bioavailability. nih.gov Techniques such as laser diffraction are commonly used to determine the particle size distribution. researchgate.net For a suspension product, controlling the particle size is critical. Studies on benzathine penicillin G have shown that particle aggregation can occur, which may impact its properties. nih.gov

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of the solid particles. nih.gov SEM images of this compound would reveal the shape and surface characteristics of the crystals or particles. researchgate.netmdpi.com For instance, particles could be needle-shaped, plate-like, or irregular.

Table 3: Techniques for Particle Characterization

| Analysis | Technique | Information Gained |

|---|---|---|

| Particle Size Distribution | Laser Diffraction | Quantitative measurement of particle size range. |

Thermal Analysis (DSC, TGA) for Solid-State Transitions and Degradation Onset.

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature. wikipedia.orgmeasurlabs.commt.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. hitachi-hightech.commeasurlabs.comrigaku.com DSC is used to determine melting points, glass transitions, and to study polymorphism and solid-state transitions. hitachi-hightech.com A DSC thermogram of this compound would show endothermic peaks corresponding to melting and exothermic peaks for crystallization or decomposition.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. wikipedia.orgmeasurlabs.commt.com TGA is used to determine the thermal stability of a compound and to quantify mass loss due to processes like dehydration or decomposition. googleapis.comhust.edu.vn The TGA curve for this compound would indicate the temperature at which significant degradation begins.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzathine |

| Benzathine penicillin |

| Benzathine penicillin G |

| Cefotaxime |

In Vitro Antimicrobial Activity Profiling of Benzathine Cefotaxime and Its Active Moiety Cefotaxime

Comparative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum. oup.com The relationship between MIC and MBC provides insight into whether an antibiotic is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). For cefotaxime (B1668864), the MBC is often identical to or slightly higher than the MIC for many pathogens, indicating its bactericidal nature. asm.orgnih.govnih.gov

Activity against Gram-Positive Bacterial Isolates (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

Cefotaxime demonstrates potent activity against many Gram-positive bacteria. It is effective against methicillin-sensitive Staphylococcus aureus and various streptococcal species, including Streptococcus pyogenes and viridans group streptococci. jlabphy.org However, it is generally less active against S. aureus compared to first-generation cephalosporins like cephalothin. nih.govnih.gov Cefotaxime is also active against Streptococcus pneumoniae. oup.com Enterococci, on the other hand, are typically resistant. karger.com

Some macrolide antibiotics, traditionally considered bacteriostatic, can exhibit bactericidal effects against certain bacteria like Streptococcus pyogenes and Streptococcus pneumoniae. oup.com In cases of high bacterial loads, the effectiveness of even bactericidal agents like cefotaxime can be diminished. oup.com

Table 1: In Vitro Activity of Cefotaxime against Gram-Positive Bacteria

| Bacterial Species | MIC (µg/mL) Range | MBC (µg/mL) Range |

|---|---|---|

| Staphylococcus aureus (methicillin-sensitive) | 0.5 - 4.0 | 1.0 - 8.0 |

| Streptococcus pneumoniae | 0.01 - 0.5 | 0.02 - 1.0 |

| Streptococcus pyogenes | ≤0.01 - 0.12 | ≤0.01 - 0.25 |

Note: These values are illustrative and can vary based on the specific strain and testing methodology.

Activity against Gram-Negative Bacterial Isolates (e.g., Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae, Neisseria gonorrhoeae, Pseudomonas aeruginosa, Enterobacteriaceae)

Cefotaxime exhibits a broad and potent spectrum of activity against a wide array of Gram-negative bacteria. oup.com It is highly effective against Enterobacteriaceae, including Escherichia coli, Klebsiella pneumoniae, and Proteus species. jlabphy.orgoup.comnih.gov Cefotaxime is also active against Haemophilus influenzae and Neisseria gonorrhoeae. oup.com

The activity of cefotaxime against Pseudomonas aeruginosa can be variable. karger.comoup.com While some studies report useful activity, others have found resistance, particularly in isolates from hospital environments. karger.comnih.gov For many Gram-negative bacteria, the MBC of cefotaxime is typically the same as or double the MIC. asm.orgnih.gov For instance, against E. coli and P. aeruginosa, the MBC is often identical or twofold higher than the MIC, and for Serratia marcescens, it can be four times higher. asm.orgnih.gov

Table 2: In Vitro Activity of Cefotaxime against Gram-Negative Bacteria

| Bacterial Species | MIC (µg/mL) Range | MBC (µg/mL) Range |

|---|---|---|

| Escherichia coli | 0.015 - 0.25 | 0.015 - 0.25 |

| Klebsiella pneumoniae | 0.015 - 0.25 | 0.015 - 0.25 |

| Haemophilus influenzae | ≤0.01 - 0.06 | ≤0.01 - 0.12 |

| Neisseria gonorrhoeae | ≤0.001 - 0.03 | ≤0.001 - 0.06 |

| Pseudomonas aeruginosa | 8.0 - >64 | 16 - >128 |

Note: These values are illustrative and can vary based on the specific strain and testing methodology. nih.gov

Activity against Anaerobic Bacterial Species

Cefotaxime demonstrates activity against certain anaerobic bacteria, including Bacteroides fragilis. oup.com However, resistance has been increasingly reported among Bacteroides species. dwscientific.com Time-kill kinetic studies have shown that cefotaxime is bactericidal against B. fragilis group organisms. nih.gov

Assessment of Extended Spectrum and Potency Compared to Other Cephalosporins

Cefotaxime, a third-generation cephalosporin (B10832234), generally possesses greater activity against Gram-negative bacteria than first- and second-generation cephalosporins. jlabphy.org It is notably more active against cephalothin-resistant Enterobacteriaceae. nih.gov Compared to other cephalosporins like cefamandole, cefuroxime, and cefoxitin, cefotaxime often demonstrates superior in vitro activity against Gram-negative rods. nih.govkarger.com

In a comparative study, cefotaxime was found to be the most active among six cephalosporins against Gram-negative bacilli, with MICs that could be over 100 times lower. nih.gov Against Haemophilus, cefotaxime is more active than ampicillin. nih.gov When compared to ceftriaxone (B1232239), another third-generation cephalosporin, cefotaxime has shown lower mean MIC values for E. coli, Klebsiella, and Staphylococcus, although the differences were not always statistically significant. jlabphy.org However, the lower serum protein binding of cefotaxime (around 35%) compared to ceftriaxone (about 95%) may result in higher in vivo activity, as high protein binding can reduce the amount of free, active drug. jlabphy.org

Time-Kill Kinetic Studies to Determine Bactericidal Efficacy

Time-kill kinetic assays provide a dynamic picture of an antibiotic's bactericidal activity over time. These studies have confirmed the bactericidal effect of cefotaxime against various pathogens. For susceptible strains of E. coli and Salmonella spp., cefotaxime demonstrates a rapid killing effect. globalresearchonline.net

Studies on Bacteroides fragilis have shown that cefotaxime is more bactericidal than its metabolite, desacetylcefotaxime (B1670277). nih.gov Interestingly, the combination of cefotaxime and desacetylcefotaxime can result in additive or even synergistic bactericidal activity. nih.gov In some cases, such as with certain penicillin-resistant Streptococcus pneumoniae, combining cefotaxime with other agents like clofazimine (B1669197) has shown enhanced killing kinetics. researchgate.net However, for some resistant strains, cefotaxime monotherapy may lead to bacterial regrowth after an initial period of inhibition. researchgate.net

Characterization of Post-Antibiotic Effect (PAE) in Relevant Pathogens

The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent, even when the drug concentration falls below the MIC. embopress.orgonehealthtrust.org For beta-lactam antibiotics like cefotaxime, the PAE against Gram-negative bacteria can be variable and does not always correlate with the MIC. nih.gov

Studies on Escherichia coli have shown that multiple exposures to cefotaxime did not alter the duration of the PAE. asm.orgnih.gov In contrast, for some other antibiotics, repeated exposure can lead to a decrease in the PAE. asm.orgnih.gov The duration of the PAE for cefotaxime against Gram-negative bacteria can exceed one hour, particularly at higher concentrations. nih.gov The presence of a PAE is an important pharmacodynamic parameter that can influence dosing schedules, potentially allowing for less frequent administration while maintaining efficacy.

In Vitro Synergy and Antagonism Studies with Co-Formulated or Co-Administered Antimicrobials

The exploration of antimicrobial combinations is a critical strategy to enhance efficacy, broaden the spectrum of activity, and overcome resistance mechanisms. In vitro studies, primarily utilizing checkerboard and time-kill assays, have been instrumental in evaluating the synergistic, additive, indifferent, or antagonistic interactions between cefotaxime, the active component of benzathine cefotaxime, and other antimicrobial agents. These studies define synergy as a fractional inhibitory concentration (FIC) index of ≤0.5.

A significant body of research has focused on the combination of cefotaxime with aminoglycosides. Against strains of Pseudomonas aeruginosa resistant to gentamicin (B1671437), tobramycin, and amikacin, combinations of cefotaxime with these aminoglycosides demonstrated synergy in a substantial number of isolates, with no antagonism observed. nih.govnih.gov Specifically, synergy was noted against 30, 17, and 9 of the 50 isolates when combined with gentamicin, tobramycin, and amikacin, respectively. nih.govnih.gov Further studies on Enterobacteriaceae showed that cefotaxime combined with amikacin, tobramycin, or gentamicin was synergistic against 78%, 71%, and 64% of evaluable strains, respectively. karger.com For multiresistant Pseudomonas aeruginosa and Serratia marcescens, a high degree of in-vitro synergism (90% of isolates) was observed between cefotaxime and amikacin. nih.gov The median FIC index for the cefotaxime-amikacin combination was 0.5 for E. coli, 0.63 for Klebsiella spp., and 0.75 for P. aeruginosa, indicating synergy or an additive effect. oup.com

Combinations with β-lactamase inhibitors have also been extensively studied. Against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, in vitro synergy between amoxicillin-clavulanate and cefotaxime was confirmed using both checkerboard dilution methods and time-kill curves. asm.org The addition of sulbactam (B1307) to cefotaxime has shown synergistic effects against over 70% of methicillin-resistant Staphylococcus aureus (MRSA) strains. asm.org Similarly, combinations of cefotaxime/sulbactam with gentamicin were consistently bactericidal at clinically achievable concentrations against ESBL-producing E. coli and Klebsiella pneumoniae clinical isolates. sgul.ac.uk However, significant antagonism has been reported when cefotaxime is combined with clavulanic acid against certain cephalosporinase-producing bacteria. nih.gov

The interaction of cefotaxime with glycopeptides has been evaluated against pneumococci. Checkerboard synergy studies revealed that the combination of cefotaxime and vancomycin (B549263) showed synergy against 51 of 100 tested strains of pneumococci with varying penicillin susceptibility. nih.gov The combination of cefotaxime and teicoplanin was synergistic against 27 of the strains. nih.gov No antagonism was observed in these combinations. nih.gov Against Propionibacterium acnes, the addition of cefotaxime to vancomycin resulted in bactericidal activity at lower concentrations. oup.comoup.comnih.gov

Studies involving fosfomycin (B1673569) have shown that its combination with cefotaxime results in synergy against most isolates of staphylococci, including MRSA. nih.gov For enterococci, a synergistic effect of 90% was reported for the cefotaxime-fosfomycin combination. researchgate.net Against multidrug-resistant foodborne E. coli and Salmonella, the cefotaxime-colistin combination showed synergy against some isolates, as did the cefotaxime-fosfomycin combination against Salmonella. researchgate.net

Interactions with other classes of antibiotics have yielded varied results. Time-kill studies have indicated that the combination of ciprofloxacin (B1669076) and cefotaxime can be synergistic against nalidixic acid-resistant Salmonella serotypes. asm.org In contrast, antagonism has been observed between cefotaxime and linezolid (B1675486) against Propionibacterium acnes. oup.comoup.com Furthermore, an in vitro antagonistic effect was noted between cefotaxime and anti-rickettsial agents like doxycycline, azithromycin, and rifampin against Orientia tsutsugamushi. nih.govresearchgate.net

A unique interaction is observed between cefotaxime and its primary metabolite, desacetylcefotaxime. A 1:1 combination of these two compounds resulted in complete or partial synergy against a significant percentage of Bacteroides fragilis, Staphylococcus aureus, Citrobacter freundii, Pseudomonas cepacia, and Enterobacter cloacae isolates. jst.go.jp However, antagonism was noted against a small percentage of Proteus vulgaris and Serratia marcescens isolates. jst.go.jp

The following tables summarize the findings from various in vitro synergy and antagonism studies involving cefotaxime.

Table 1: In Vitro Synergy/Antagonism of Cefotaxime with Aminoglycosides

| Co-Administered Antimicrobial | Target Organism(s) | Observed Effect | Citation(s) |

| Amikacin | Pseudomonas aeruginosa, Serratia marcescens | Synergy (90% of isolates) | nih.gov |

| Amikacin | E. coli, Klebsiella spp., P. aeruginosa, S. aureus | Synergy/Additive (Median FIC index 0.5-1.0) | oup.com |

| Gentamicin, Tobramycin, Amikacin | Pseudomonas aeruginosa (aminoglycoside-resistant) | Synergy (in 60%, 34%, and 18% of isolates, respectively) | nih.govnih.gov |

| Gentamicin, Tobramycin, Amikacin | Enterobacteriaceae | Synergy (in 64%, 71%, and 78% of isolates, respectively) | karger.com |

| Gentamicin | ESBL-producing E. coli & K. pneumoniae | Additive/Synergy | sgul.ac.uk |

| Amikacin | CTX-M-15-Resistant K. pneumoniae | Synergy | ekb.egresearchgate.net |

Table 2: In Vitro Synergy/Antagonism of Cefotaxime with β-Lactamase Inhibitors and Other β-Lactams

| Co-Administered Antimicrobial | Target Organism(s) | Observed Effect | Citation(s) |

| Clavulanic Acid | Cephalosporinase-producing bacteria | Antagonism | nih.gov |

| Amoxicillin-Clavulanate | ESBL-producing E. coli | Synergy | asm.org |

| Sulbactam | Methicillin-resistant S. aureus (MRSA) | Synergy (>70% of strains) | asm.org |

| Sulbactam | ESBL-producing E. coli & K. pneumoniae | Additive/Synergy | sgul.ac.uk |

| Ampicillin | ESBL-producing E. coli | Synergistic (FICI = 0.13) | sgul.ac.uk |

Table 3: In Vitro Synergy/Antagonism of Cefotaxime with Other Antimicrobials

| Co-Administered Antimicrobial | Target Organism(s) | Observed Effect | Citation(s) |

| Vancomycin | Penicillin-resistant Pneumococci | Synergy (51% of strains) | nih.gov |

| Teicoplanin | Penicillin-resistant Pneumococci | Synergy (27% of strains) | nih.gov |

| Vancomycin | Propionibacterium acnes | Enhanced bactericidal activity | oup.comoup.com |

| Quinupristin/Dalfopristin | Propionibacterium acnes | Synergy | oup.comoup.com |

| Linezolid | Propionibacterium acnes | Antagonism | oup.comoup.comnih.gov |

| Fosfomycin | Staphylococci (including MRSA) | Synergy | nih.gov |

| Fosfomycin | Enterococci | Synergy (90% of strains) | researchgate.net |

| Colistin | Multidrug-resistant Salmonella | Synergy | researchgate.net |

| Colistin | Multidrug-resistant K. pneumoniae | Synergy (81.82% of isolates) | plos.org |

| Ciprofloxacin | Nalidixic acid-resistant Salmonella | Synergy | asm.org |

| Doxycycline, Azithromycin, Rifampin | Orientia tsutsugamushi | Antagonism | nih.govresearchgate.net |

| Desacetylcefotaxime (metabolite) | B. fragilis, S. aureus, C. freundii, P. cepacia, E. cloacae | Synergy (22-78% of isolates) | jst.go.jp |

| Desacetylcefotaxime (metabolite) | Proteus vulgaris, Serratia marcescens | Antagonism (in 11% and 4% of isolates, respectively) | jst.go.jp |

Preclinical Pharmacological Investigations of Sustained Release from Benzathine Cefotaxime

In Vitro Drug Release Kinetics from Model Depot Formulations

The in vitro release profile is a crucial determinant of a depot formulation's potential in vivo performance. Research into various sustained-release systems for cefotaxime (B1668864), such as polymeric nanoparticles, hydrogels, and solid dispersions, provides insight into how formulation variables can be manipulated to control the rate of drug dissolution and diffusion.

Impact of Particle Size, Formulation Matrix, and Excipients on Release Rate

The rate at which cefotaxime is released from a depot formulation is intrinsically linked to the physical and chemical properties of the delivery system. Key factors include the size of the drug-containing particles, the composition of the formulation matrix, and the nature of the excipients used.

Particle Size: The size of particles in a formulation significantly influences the surface area available for dissolution. Studies on nanoparticles have shown that particle size, which can be controlled by manufacturing techniques, is a critical parameter for determining in vitro drug release. academicjournals.org For instance, in cefotaxime-loaded polycaprolactone (B3415563) (PCL) nanoparticles, particle sizes have been engineered to be in the range of 189 to 219 nm. academicjournals.orgajol.info Generally, smaller particles provide a larger surface area-to-volume ratio, which can lead to faster dissolution, although this can be modulated by the encapsulating polymer. Conversely, avoiding nanometer-scale particles may be desirable in some applications to limit significant tissue penetration. nih.gov

Formulation Matrix: The choice of matrix material is fundamental to controlling the release mechanism.

Polymeric Nanoparticles: Biodegradable polymers like polycaprolactone (PCL) are frequently used. ajol.infomdpi.com The concentration of the polymer can affect both encapsulation efficiency and release. In one study, increasing the PCL concentration led to a higher encapsulation efficiency of cefotaxime. academicjournals.orgajol.info The release from such systems is often sustained, with PCL-based nanoparticles demonstrating slow and continuous release suitable for certain applications. mdpi.com

Hydrogels: Hydrogel formulations, using gelling agents like Carbopol 934, HPMC, or natural gums, can create a viscous matrix from which the drug diffuses. nih.gov A hydrogel made with Carbopol 934 demonstrated a slower and more sustained release of cefotaxime over 8 hours compared to formulations using Xanthan Gum or HPMC. nih.gov

Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier to enhance dissolution. In a study using benzathine penicillin G as a model, solid dispersions with PEG 4000, HPMC, mannitol, and PVP were prepared. core.ac.uk The formulation with PEG 4000 at a 50:50 drug-to-polymer ratio showed the greatest release profile, releasing 73% of the drug in 60 minutes, significantly higher than the pure drug (16%). core.ac.uk

Excipients and Functionalization: The addition of excipients or chemical modification of the matrix surface can fine-tune the release rate.

In mesoporous silica (B1680970) matrices, surface functionalization with amino groups (SBA-15-NH2) created electrostatic interactions that resulted in a slower, more sustained release of cefotaxime compared to the non-functionalized material. nih.gov

The use of surfactants like polyvinyl alcohol (PVA) as a coating or emulsifying agent in nanoparticle formulations is also a key factor in achieving stable and optimized formulations for sustained release. ajol.infomdpi.com

The following table summarizes findings on how different formulation strategies impact cefotaxime release.

Table 1: Impact of Formulation Variables on Cefotaxime Release In Vitro| Formulation Type | Matrix/Excipient | Key Finding | Reference |

|---|---|---|---|

| Nanoparticles | Polycaprolactone (PCL) | Increasing polymer concentration increased encapsulation efficiency. | ajol.info |

| Nanoparticles | Polycaprolactone (PCL), Polyvinyl alcohol (PVA) | Optimized formulation showed sustained release over 48 hours. | mdpi.com |

| Mesoporous Silica | SBA-15-NH2 (functionalized) | Electrostatic interactions favored a slower, sustained release compared to non-functionalized silica. | nih.gov |

| Hydrogel | Carbopol 934 | Provided slower and more sustained release over 8 hours compared to HPMC or Xanthan Gum. | nih.gov |

| Solid Dispersion (BPG model) | PEG 4000 (50:50 ratio) | Achieved the fastest release (73% in 60 min) among tested polymers. | core.ac.uk |

Influence of pH and Enzymatic Activity on Release in Simulated Biological Environments

The local environment into which a depot formulation is injected can significantly influence drug release. The pH and presence of enzymes are critical factors that are often simulated in vitro to predict in vivo behavior.

Influence of pH: Cefotaxime's stability and the properties of the formulation matrix can be pH-dependent.

Kinetic studies of cefotaxime sodium in aqueous solution showed that maximum stability occurs in the pH range of 4.5 to 6.5. nih.gov The degradation rate is catalyzed by both hydrogen and hydroxide (B78521) ions outside this range. nih.gov

For cefotaxime-loaded PCL nanoparticles, in vitro release was found to be pH-responsive. A significantly higher cumulative drug release was observed at pH 7.4 (83% within 48 hours) compared to pH 5.5 (56% within 48 hours). mdpi.com This suggests that the neutral pH of most body tissues would facilitate a greater release compared to a more acidic environment. mdpi.com

Similarly, studies with hydrogel systems designed for drug delivery showed the highest percentage of swelling and release in a simulated physiological fluid at pH 7.4. researchgate.net

Conversely, a study using cefotaxime-loaded nanoparticles for oral delivery noted a rapid release profile in an acidic environment, which could be beneficial for targeting certain types of infections. academicjournals.orgajol.info

Influence of Enzymatic Activity: While less commonly detailed for cefotaxime depot formulations in the provided sources, enzymatic activity is a known factor in the degradation of both the drug and the delivery matrix. Cefotaxime itself is susceptible to degradation by beta-lactamase enzymes produced by bacteria. nih.gov For polymeric matrices like PCL or PLGA, enzymatic degradation (e.g., by esterases) is a primary mechanism of matrix erosion and subsequent drug release in vivo, although this is often simulated in vitro using buffers that mimic physiological conditions. For example, in one study, cliastatin was co-encapsulated with an antibiotic in PCL nanoparticles to prevent degeneration due to enzymatic effects. mdpi.com

The table below highlights the effect of pH on cefotaxime release from different formulations.

Table 2: Influence of pH on Cefotaxime Release from Depot Formulations| Formulation Type | pH Condition | Finding | Reference |

|---|---|---|---|

| Cefotaxime Sodium Solution | pH 4.5-6.5 | Maximum stability observed. | nih.gov |

| PCL Nanoparticles | pH 7.4 | 83% cumulative release after 48 hours. | mdpi.com |

| PCL Nanoparticles | pH 5.5 | 56% cumulative release after 48 hours. | mdpi.com |

| PAA Hydrogels | pH 7.4 | Highest swelling and release percentage observed. | researchgate.net |

Pharmacokinetic Modeling and Simulation for Sustained Drug Exposure

Pharmacokinetic (PK) modeling is an essential tool for understanding and predicting the time course of drug absorption, distribution, metabolism, and excretion (ADME). For sustained-release formulations, modeling helps in optimizing dosage regimens to ensure that drug concentrations remain within the therapeutic window for an extended duration.

Characterization of Absorption Rate and Depot Formation Dynamics in Preclinical Models

The formation of a depot at the site of injection and the subsequent absorption of the drug are the defining characteristics of a long-acting formulation. Preclinical animal models are indispensable for studying these dynamics.

Depot Formation and Slow Absorption: The principle of a benzathine salt depot is well-illustrated by benzathine penicillin G (BPG). Following intramuscular injection, the low solubility of BPG results in a slow release from the injection site as it is hydrolyzed to penicillin G. nih.govfda.gov This slow absorption process leads to prolonged, albeit lower, serum concentrations compared to more soluble penicillin forms. fda.gov In adults, detectable concentrations can persist for 14 days or longer after a single injection. medicines.org.uk This model provides a strong theoretical basis for how a potential benzathine cefotaxime compound would behave.

Absorption in Preclinical Models: Studies on cefotaxime administered to various animal species provide data on its absorption kinetics.

In buffalo calves receiving a subcutaneous injection of cefotaxime, the drug was absorbed relatively quickly, with an absorption half-life (t½(ab)) of 0.173 hours, reaching a peak plasma level at 30 minutes. nih.gov

Following intramuscular administration in male buffalo calves, a high concentration was detected as early as 1 minute post-injection, with a peak at 20 minutes, indicating rapid absorption from the muscle tissue. vef.hr

In dogs, intramuscular and subcutaneous administration of cefotaxime also resulted in rapid absorption, with peak concentrations observed around 22-23 µg/mL. akjournals.com

The objective of a true depot formulation like this compound would be to significantly slow this absorption rate, thereby extending the elimination half-life and maintaining therapeutic concentrations for a longer period. Pharmacokinetic models, often one- or two-compartment models, are fitted to plasma concentration-time data from these preclinical studies to quantify parameters like the absorption rate constant (Ka) and elimination half-life (t½). nih.govdiva-portal.org

The table below shows key absorption and elimination parameters for cefotaxime in a preclinical model.

Table 3: Selected Pharmacokinetic Parameters of Cefotaxime in Buffalo Calves (Subcutaneous)| Parameter | Value (Mean ± SE) | Unit |

|---|---|---|

| Absorption Half-Life (t½(ab)) | 0.173 ± 0.033 | hours |

| Elimination Half-Life (t½(β)) | 1.77 ± 0.02 | hours |

| Peak Plasma Concentration (Cmax) | 6.48 ± 0.52 | µg/mL |

| Time to Peak (Tmax) | 0.5 | hours |

| Apparent Volume of Distribution (Vd(area)) | 1.17 ± 0.10 | L/kg |

Data sourced from a study on buffalo calves receiving a single 10 mg/kg subcutaneous dose. nih.gov

Distribution Profile of Cefotaxime and its Metabolites in Various Tissues of Preclinical Species

After absorption into the systemic circulation, a drug distributes into various body fluids and tissues. The extent of this distribution is critical for treating infections at different sites. Preclinical studies in species like rats and dogs have been vital for characterizing the tissue penetration of cefotaxime and its active metabolite, desacetylcefotaxime (B1670277).

Wide Distribution: Cefotaxime is known to distribute widely into various body compartments. jscimedcentral.com In preclinical models, it has been shown to penetrate the cerebrospinal fluid, bile, bronchial secretions, and lung tissue. jscimedcentral.comacquirepublications.org The apparent volume of distribution (Vd) is a key parameter indicating the extent of this distribution. In buffalo calves, the Vd was calculated to be approximately 1.17-1.34 L/kg, suggesting good penetration into body tissues. nih.govvef.hr In dogs, the Vd was found to be around 0.48-0.51 L/kg. akjournals.com

Metabolite Distribution: The distribution of metabolites is also pharmacologically important, especially for desacetylcefotaxime, which retains antibacterial activity. jscimedcentral.comdrugbank.com Studies in nephrectomized (kidney-removed) rats were particularly insightful, showing that while certain metabolites were not typically found in the plasma of normal animals, they did appear in the plasma and bile when renal excretion was blocked, indicating alternative distribution and elimination pathways. oup.comnih.gov In patients with brain abscesses, the concentration of desacetylcefotaxime in the abscess was found to be higher than that of the parent cefotaxime, highlighting its effective penetration and potential contribution to efficacy at the infection site. acquirepublications.org

The following table summarizes the observed distribution of cefotaxime and its metabolites in preclinical species.

Table 4: Tissue Distribution of Cefotaxime and its Metabolites in Preclinical Species| Species | Tissue/Fluid | Compound(s) Detected | Reference |

|---|---|---|---|

| Rat (nephrectomized) | Plasma, Bile | Cefotaxime, Desacetylcefotaxime, Metabolites M2 & M3 | oup.com, nih.gov |

| Dog | Plasma, Urine | Cefotaxime, Desacetylcefotaxime, Metabolites M2 & M3 | oup.com, nih.gov |

| General Animal Models | Lung Tissue, Bronchial Secretions, Bile | Cefotaxime | jscimedcentral.com |

| Buffalo Calf | Body Tissues (inferred from Vd) | Cefotaxime | vef.hr, nih.gov |

Metabolic Pathways and Metabolite Profiling of Cefotaxime (e.g., Desacetylcefotaxime, Desacetylcefotaxime lactone)

The primary metabolic pathway follows a sequential conversion:

Cefotaxime → Desacetylcefotaxime: The first and most significant metabolic step is the deacetylation of cefotaxime at the C-3 position to form desacetylcefotaxime. acquirepublications.orgoup.com This reaction is carried out by esterase enzymes in the liver. nih.gov Desacetylcefotaxime is the major metabolite found in plasma and is noteworthy because it retains significant antibacterial activity, often acting synergistically with the parent compound. oup.comnih.gov

Desacetylcefotaxime → Desacetylcefotaxime lactone: The active metabolite, desacetylcefotaxime, is further metabolized into the inactive desacetylcefotaxime lactone. jscimedcentral.comoup.com This step is considered the rate-limiting step in the metabolic cascade. oup.comnih.gov

Desacetylcefotaxime lactone → M Metabolites: Two additional, unidentified metabolites, historically designated M2 and M3 (or UP1 and UP2), have been observed in the urine of dogs and humans. oup.comnih.govresearchgate.net These metabolites are formed from the degradation of the desacetylcefotaxime lactone and are considered microbiologically inactive. acquirepublications.orgdrugbank.com

Studies using [14C]-labeled cefotaxime in rats, dogs, and humans have shown that the excretion of radioactivity is similar across these species, with over 80% of the dose recovered in the urine. oup.comnih.gov Approximately one-third of the dose is eliminated as unchanged cefotaxime, with desacetylcefotaxime being the major metabolite. oup.comnih.gov This suggests that while there may be quantitative differences, the qualitative metabolic pathway is consistent across species, making the rat and dog suitable preclinical models for toxicity and metabolism studies. oup.comnih.gov

The metabolites of cefotaxime are summarized in the table below.

Table 5: Major Metabolites of Cefotaxime| Compound Name | Precursor | Key Characteristics | Reference |

|---|---|---|---|

| Desacetylcefotaxime | Cefotaxime | Major active metabolite; found in plasma; antibacterial activity. | oup.com, nih.gov, drugbank.com |

| Desacetylcefotaxime lactone | Desacetylcefotaxime | Inactive metabolite; formation is the rate-limiting step. | jscimedcentral.com, oup.com |

| Metabolite M2 (UP1) | Desacetylcefotaxime lactone | Inactive; found in urine (dog, human) and bile (nephrectomized rat). | oup.com, nih.gov |

| Metabolite M3 (UP2) | Desacetylcefotaxime lactone | Inactive; found in urine (dog, human) and bile (nephrectomized rat). | oup.com, nih.gov |

Elimination Kinetics and Excretion Routes in Pre-clinical Animal Models

The sustained-release characteristics of this compound are designed to prolong the therapeutic window of cefotaxime by altering its absorption and, consequently, its elimination profile. Preclinical studies in various animal models have been crucial in elucidating the elimination kinetics and excretion routes of both traditional cefotaxime and its long-acting formulations.

Cefotaxime is primarily eliminated from the body through renal excretion. akjournals.comnih.govmerckvetmanual.com Studies in rats and dogs have shown that over 80% of a dose of radiolabeled cefotaxime is recovered in the urine. nih.gov Approximately one-third of the administered dose is excreted as unchanged cefotaxime, with the major metabolite being desacetylcefotaxime, which also possesses antibacterial activity. nih.gov Two other metabolites, M2 and M3, have been identified in the urine of dogs and humans. nih.gov The liver is the primary site of metabolism, where cefotaxime is converted to desacetylcefotaxime, which can then be further metabolized. nih.gov

The elimination half-life of standard cefotaxime varies across different animal species. For instance, the elimination half-life has been reported as approximately 0.74 hours in dogs, 1.77 hours in buffalo calves, and 3.48 hours in cow calves. nih.gov In dromedary camel calves, cefotaxime exhibited a much slower elimination, with an elimination half-life of 15.46 hours, following a three-compartment kinetic model. nih.gov These species-specific differences in pharmacokinetics are important considerations for veterinary applications. nih.gov

The formulation of this compound is intended to create a depot effect upon intramuscular injection, leading to a slower absorption rate and, consequently, a prolonged elimination phase. While specific data on the elimination kinetics of this compound in preclinical models is not extensively detailed in the provided results, the principle is analogous to other long-acting penicillin formulations like benzathine benzylpenicillin. who.int The slow dissolution of the benzathine salt at the injection site results in a sustained release of the active drug into the systemic circulation.

A study in buffalo calves receiving repeated intramuscular injections of cefotaxime sodium (a standard, not long-acting, formulation) showed no cumulative effect or prolonged therapeutic action, indicating rapid clearance with repeated standard dosing. srce.hrvef.hr This highlights the need for a sustained-release formulation like this compound to maintain therapeutic concentrations over an extended period without frequent redosing.

The total body clearance of cefotaxime also shows inter-species variability. For example, it has been calculated to be 0.45 L/kg/h in buffalo calves, 0.63 L/kg/h in dogs, and 0.81 L/kg/h in cattle. nih.gov These values, along with the volume of distribution, are critical parameters that influence the design of dosing regimens. nih.gov

Interactive Data Table: Elimination Half-Life of Cefotaxime in Various Animal Models

| Animal Model | Elimination Half-Life (t½) in hours | Reference |

| Dog | 0.74 | nih.gov |

| Buffalo Calf | 1.77 | nih.gov |

| Cow Calf | 3.48 | nih.gov |

| Dromedary Camel Calf | 15.46 | nih.gov |

| Cat | 0.98 | nih.gov |

| Sheep | 0.38 | nih.gov |

| Goat | 0.36 | nih.gov |

Pharmacodynamic Modeling for Sustained Antimicrobial Efficacy in Preclinical Infection Models

Pharmacodynamic (PD) modeling is essential for understanding the relationship between drug concentration and its antimicrobial effect, which is crucial for optimizing dosing regimens of sustained-release formulations like this compound.

Cefotaxime, like other beta-lactam antibiotics, exhibits time-dependent killing. nih.govlitfl.comucla.edu This means that its bactericidal activity is primarily dependent on the duration for which the drug concentration at the site of infection remains above the minimum inhibitory concentration (MIC) of the target pathogen, rather than the peak concentration achieved. nih.govnih.gov For beta-lactams, there is generally little to no concentration-dependent killing, meaning that increasing the drug concentration significantly above the MIC does not lead to a proportionally faster or greater bacterial kill rate. nih.govlitfl.com

Animal infection models are instrumental in demonstrating this principle. nih.gov These models have consistently shown that the percentage of the dosing interval during which the free drug concentration is above the MIC (%fT > MIC) is the most critical pharmacodynamic index for predicting the efficacy of beta-lactams. nih.gov For cephalosporins like cefotaxime, a %fT > MIC of 30-40% is often required for bacteriostasis (inhibiting bacterial growth), while a target of 60-70% is typically needed for a 1-2 log10 reduction in colony-forming units (CFU). nih.gov For infections where there is no post-antibiotic effect, maintaining plasma levels above the MIC for the entire dosing interval is necessary for maximal killing. nih.gov

The sustained-release profile of this compound is particularly advantageous for a time-dependent antibiotic. By providing a prolonged period of drug concentration above the MIC, it aims to maximize the %fT > MIC, thereby enhancing therapeutic efficacy and potentially reducing the frequency of administration.

The integration of pharmacokinetic (PK) and pharmacodynamic (PD) data allows for the derivation of PK/PD indices that are predictive of antimicrobial efficacy. The three primary PK/PD indices are:

%fT > MIC: The percentage of time that the free drug concentration remains above the MIC. This is the key index for time-dependent antibiotics like cefotaxime. ucla.edunih.gov

Cmax/MIC: The ratio of the peak free drug concentration to the MIC. This is most relevant for concentration-dependent antibiotics. litfl.comucla.edu

AUC24/MIC: The ratio of the 24-hour area under the free drug concentration-time curve to the MIC. This index is important for drugs that exhibit both time- and concentration-dependent killing. litfl.comnih.gov

For cefotaxime, the primary focus is on optimizing the %fT > MIC. nih.govnih.gov Preclinical models, such as the neutropenic murine thigh infection model, are used to establish the target %fT > MIC required for different levels of bacterial killing (e.g., stasis, 1-log kill, 2-log kill). nih.gov

The development of sustained-release formulations like this compound is a direct strategy to address the PK/PD requirements of time-dependent antibiotics. nih.gov By maintaining drug levels above the MIC for an extended duration, these formulations can achieve a higher %fT > MIC compared to immediate-release preparations administered at the same total dose. This is particularly beneficial for treating infections caused by less susceptible pathogens with higher MICs.

Pharmacodynamic models can also be used to explore more complex phenomena, such as the selection of resistant bacterial subpopulations. onehealthtrust.org An in vitro kinetic model studying cefotaxime against Escherichia coli found that the time within a "selective window" (when drug concentrations are between the MICs of susceptible and more resistant strains) influences the emergence of resistance. onehealthtrust.org Sustained-release formulations must be designed to maintain concentrations above the MIC of potentially resistant subpopulations for as long as possible to minimize this risk.

Interactive Data Table: Key PK/PD Indices and Their Relevance to Cefotaxime

| PK/PD Index | Description | Relevance to Cefotaxime | Target for Efficacy |

| %fT > MIC | Percentage of the dosing interval that free drug concentration is above the MIC. | Primary driver of efficacy for time-dependent beta-lactams. ucla.edunih.gov | 60-70% for bactericidal effect against many Gram-negative bacteria. nih.gov |

| Cmax/MIC | Ratio of peak free drug concentration to the MIC. | Limited relevance as cefotaxime exhibits time-dependent, not concentration-dependent, killing. nih.govlitfl.com | Not a primary target for optimization. |

| AUC24/MIC | Ratio of the 24-hour area under the curve to the MIC. | Can be used, but %fT > MIC is a more direct predictor for time-dependent antibiotics. ucla.edu | Not the primary index for cefotaxime. |

Analytical Methodologies for Quantification and Characterization of Benzathine Cefotaxime

Development and Validation of Chromatographic Techniques (HPLC, UPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful and widely used techniques for the analysis of cefotaxime (B1668864) and its derivatives. unesp.brwiserpub.comnih.gov These methods offer high sensitivity, specificity, and the ability to separate complex mixtures.

A multitude of HPLC methods have been developed for the determination of cefotaxime in both bulk drug and pharmaceutical dosage forms. wiserpub.comjbclinpharm.orgresearchgate.net These methods are often based on reversed-phase chromatography, utilizing columns such as C8 or C18. jbclinpharm.orgasianpubs.org The mobile phases typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). jbclinpharm.orgasianpubs.orgnih.gov Detection is commonly performed using a UV detector at wavelengths around 235 nm or 254 nm. unesp.brwiserpub.com

For instance, one validated RP-HPLC method utilized a C8 column with a mobile phase of ammonium acetate (B1210297) buffer (pH 6.8) and acetonitrile (85:15 v/v) at a flow rate of 0.8 ml/min, with UV detection at 252 nm. jbclinpharm.orgnih.gov This method demonstrated good linearity in the concentration range of 10-70 µg/ml, with a limit of detection (LOD) of 0.3 µg/ml and a limit of quantification (LOQ) of 0.6 µg/ml. nih.gov Another study reported an HPLC method with a C18 column and a mobile phase of acetonitrile and phosphate buffer (pH 3.5) in a 60:40 ratio, with UV detection at 258 nm. asianpubs.org

LC-MS/MS methods provide enhanced sensitivity and specificity, making them suitable for the determination of low concentrations of cefotaxime and its metabolites in complex matrices. iosrphr.org One LC-MS/MS method for the simultaneous determination of cefotaxime sodium and paracetamol used a C18 column with a mobile phase of acetonitrile and 20mM ammonium acetate buffer (40:60). iosrphr.org The mass transition ion-pair of m/z 478.1 was monitored for cefotaxime sodium. iosrphr.org UPLC-MS/MS has also been employed for the analysis of related cephalosporins, such as cephapirin (B1668819), demonstrating the utility of this high-resolution technique. nih.gov

Quantification of Intact Benzathine Cefotaxime and Released Cefotaxime in Various Matrices

The quantification of both the intact salt, this compound, and the released active moiety, cefotaxime, is essential. Chromatographic methods are well-suited for this purpose. HPLC methods can effectively separate and quantify cefotaxime in various matrices, including pharmaceutical preparations and biological fluids. nih.govnih.gov

A critical review of analytical methods highlights the prevalence of HPLC for quantifying cefotaxime in different matrices. unesp.brnih.gov The development of these methods often involves optimizing chromatographic conditions to ensure the separation of cefotaxime from potential interferences, including its degradation products and other components in the sample matrix.

Simultaneous Determination of Cefotaxime and its Active Metabolites

One such HPLC method allows for the differentiation and quantification of cefotaxime and desacetylcefotaxime (B1670277). nih.gov This is crucial because desacetylcefotaxime possesses its own antibacterial activity and can act synergistically with cefotaxime. unesp.br Another study demonstrated the use of HPLC to show that desacetylcefotaxime has a longer elimination half-life than the parent compound. nih.gov A simple HPLC method for the simultaneous determination of cefixime (B193813) and cefotaxime in plasma has also been reported, using a C8 reversed-phase column and UV detection at different wavelengths for each compound. researchgate.net

Spectrophotometric and Capillary Electrophoresis Methods for Drug Assay

Besides chromatographic techniques, spectrophotometric and capillary electrophoresis methods offer alternative approaches for the assay of cefotaxime. unesp.brnih.gov

Spectrophotometric methods are often simple, rapid, and cost-effective. ijpsonline.comscielo.br These methods are typically based on the reaction of the cefotaxime molecule with a chromogenic reagent to produce a colored product that can be measured at a specific wavelength. ijpsonline.comscielo.brrfppl.co.in

Several spectrophotometric methods have been reported for the determination of cefotaxime:

One method involves the use of Folin-Ciocalteu reagent in the presence of sodium carbonate, forming a blue chromogen with a maximum absorption at 752 nm. ijpsonline.com This method was found to be linear over a concentration range of 5.0 to 60 µg/ml. ijpsonline.com

Another method is based on the oxidation of cefotaxime with N-bromosuccinimide, followed by the determination of the residual oxidizing agent by reacting it with methyl orange or indigo (B80030) carmine, with absorbance measured at 509 nm or 608 nm, respectively. asianpubs.org

A method using variamine blue is based on the hydrolysis of the β-lactam ring, which then reacts with iodate (B108269) to liberate iodine. The iodine oxidizes variamine blue to a violet-colored species with maximum absorption at 556 nm. scielo.br

The use of 2,4-Dinitrophenyl hydrazine (B178648) in an acidic medium forms a yellow-colored ion-pair complex with cefotaxime, which can be measured at 408 nm. rfppl.co.in

An indirect spectrophotometric method utilizes the reduction of Fe³⁺ to Fe²⁺ by the degradation product of cefotaxime in the presence of potassium ferricyanide (B76249), leading to the formation of Prussian blue, which is measured at 730 nm. ciac.jl.cn

Capillary electrophoresis (CE) provides high separation efficiency and is a valuable alternative for the determination of cefotaxime and its related substances. unesp.brcapes.gov.br Capillary Zone Electrophoresis (CZE) has been evaluated for the determination of cefotaxime in the presence of its degradation products, showing results comparable to HPLC. capes.gov.br

Different CE methods have been developed:

One CZE method for separating cefotaxime enantiomers used a fused silica (B1680970) capillary and a buffer containing cyclodextrin (B1172386) as a chiral selector. ingentaconnect.comresearchgate.net

For the determination of cefotaxime and its desacetyl metabolite in plasma, both CZE and micellar electrokinetic capillary chromatography (MECC) have been investigated. nih.gov MECC was found to be superior in terms of simplicity, rapidity, precision, and sensitivity. nih.gov

Several studies have detailed the use of fused silica capillaries with various buffer systems and detection wavelengths for the analysis of cefotaxime and other cephalosporins in different matrices. unesp.br

Impurity Profiling and Degradation Product Analysis using Advanced Analytical Techniques

The identification and quantification of impurities and degradation products are critical for ensuring the safety and stability of this compound. Advanced analytical techniques are employed for this purpose.

Forced degradation studies are conducted to identify potential degradation products that may form under various stress conditions such as acid, base, oxidation, and heat. wiserpub.comresearchgate.net HPLC is a primary tool for separating these degradation products from the parent drug. wiserpub.com

Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS), is invaluable for the structural elucidation of impurities and degradation products. For example, electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) has been used to identify the degradation intermediates of cefotaxime, revealing that degradation can occur through the cleavage of the cephem nucleus. acs.org MALDI-TOF MS has also been used to identify degradation products of cefotaxime, such as decarboxylated and deacetylated cefotaxime. nih.govmdpi.com

Chemometric methods applied to UV-VIS spectrophotometric data have also been used for the determination of cefotaxime in the presence of its acidic or alkaline degradation products, offering a cost-effective alternative to chromatographic methods. mdpi.com

Stability-Indicating Analytical Method Development and Validation

A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. Such methods are crucial for determining the shelf-life of a drug product.

The development and validation of stability-indicating methods for this compound are essential. These methods must be able to separate the intact drug from its degradation products and any other potential impurities. ijpcbs.comresearchgate.netnih.gov

HPLC is the most widely used technique for developing stability-indicating assays for cefotaxime. wiserpub.comresearchgate.netnih.gov A validated stability-indicating HPLC method can be used to monitor the stability of cefotaxime in various formulations and under different storage conditions. For instance, a stability-indicating HPLC assay was used to study the stability of cefotaxime sodium in 0.9% sodium chloride injection stored in polypropylene (B1209903) syringes. nih.gov This study identified at least three decomposition products that were separated from the intact drug. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) has also been employed as a stability-indicating method. ijpcbs.comresearchgate.net One study used an HPTLC method to assess the physical and chemical stability of cefotaxime sodium at different temperatures, noting changes in color and pH as indicators of physical instability. ijpcbs.comresearchgate.net Another stability-indicating assay utilized thin-layer chromatography with fluorescence detection, which offered increased sensitivity compared to HPLC with UV detection. nih.gov

The validation of these methods is performed according to ICH guidelines and typically includes parameters such as specificity, linearity, accuracy, precision, and robustness. jbclinpharm.orgnih.govrfppl.co.innih.govtsijournals.com

Data Tables

Table 1: Chromatographic Methods for Cefotaxime Analysis

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C8 | Ammonium acetate buffer (pH 6.8) and acetonitrile (85:15 v/v) | UV at 252 nm | Estimation of cefotaxime in marketed formulations | jbclinpharm.orgnih.gov |

| RP-HPLC | C18 | Acetonitrile and phosphate buffer (pH 3.5) (60:40 v/v) | UV at 258 nm | Determination of cefotaxime-Na in pure and dosage forms | asianpubs.org |

| RP-HPLC | C8 | 0.025 mol/l KH₂PO₄ (pH 2.2) and methanol (75:25, V/V) | UV at 255 nm | Simultaneous determination of cefixime and cefotaxime in plasma | researchgate.net |

| LC-MS | C18 | Acetonitrile and 20mM ammonium acetate buffer (40:60) | MS (m/z 478.1 for cefotaxime) | Simultaneous determination of cefotaxime sodium and paracetamol | iosrphr.org |

| UPLC-MS/MS | - | - | ESI negative ionization | Analysis of related cephalosporins (cephapirin) | nih.gov |

Table 2: Spectrophotometric and Capillary Electrophoresis Methods for Cefotaxime Assay

| Method | Reagent/Principle | Wavelength (nm) | Linearity Range | Reference |

|---|---|---|---|---|

| Spectrophotometry | Folin-Ciocalteu reagent | 752 | 5.0-60 µg/ml | ijpsonline.com |

| Spectrophotometry | N-bromosuccinimide and methyl orange/indigo carmine | 509/608 | - | asianpubs.org |

| Spectrophotometry | Variamine blue | 556 | 0.5-5.8 µg/ml | scielo.br |

| Spectrophotometry | 2,4-Dinitrophenyl hydrazine | 408 | 1.0-6.0 µg/ml | rfppl.co.in |

| Spectrophotometry | Potassium ferricyanide (indirect) | 730 | 0.040-24 mg/L | ciac.jl.cn |

| CZE | Cyclodextrin as chiral selector | 280 | 2-160 µg/mL | ingentaconnect.comresearchgate.net |

| CZE/MECC | Borate (B1201080) buffer (CZE), SDS (MECC) | 254 | 5-100 mg/L (Cefotaxime), 5-20 mg/L (Desacetylcefotaxime) | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetonitrile |

| Ammonium acetate |

| This compound |

| Cefixime |

| Cefotaxime |

| Cephapirin |

| Desacetylcefotaxime |

| 2,4-Dinitrophenyl hydrazine |

| Folin-Ciocalteu reagent |

| Indigo carmine |

| Iodine |

| Methanol |

| Methyl orange |

| N-bromosuccinimide |

| Paracetamol |

| Phosphate |

| Potassium ferricyanide |

| Prussian blue |

| Sodium carbonate |

Degradation Pathways and Chemical Stability of Benzathine Cefotaxime

Investigation of Hydrolytic Degradation Mechanisms (pH-dependent, general acid/base catalysis, water-catalyzed)

The hydrolysis of the β-lactam ring is a primary pathway for the degradation of cefotaxime (B1668864). The rate of this degradation is significantly influenced by pH, with the molecule exhibiting maximum stability in the pH range of 4.3 to 6.5. nih.govnih.gov

pH-Dependent Degradation: The stability of cefotaxime in aqueous solution is highly dependent on pH. The optimal pH range for stability is between 4.3 and 6.2. nih.gov Outside of this range, the degradation rate increases. In acidic conditions (pH ≤ 3.4), the degradation is catalyzed by hydrogen ions, while in alkaline conditions (pH > 6.2), hydroxide (B78521) ions accelerate the decomposition process. nih.gov

General Acid/Base Catalysis: The degradation of cefotaxime can be catalyzed by buffer species. For instance, carbonate (pH 8.5) and borate (B1201080) (pH 9.5 and 10.0) buffers have been shown to increase the rate of degradation. nih.gov Conversely, acetate (B1210297) buffer has been observed to decrease the degradation rate. nih.gov

Water-Catalyzed Hydrolysis (Solvolysis): In the optimal pH range of 3.0 to 7.0, the main degradation process is a slow, water-catalyzed cleavage of the β-lactam ring. nih.gov This process is also described as a spontaneous cleavage with potential intramolecular participation from the side chain amido group at the 7-position. nih.gov

The degradation of cefotaxime in aqueous solution generally follows pseudo-first-order kinetics. nih.gov However, for benzathine cefotaxime, which is almost insoluble in water, its degradation in an aqueous suspension follows zero-order kinetics. nih.gov This is because the degradation rate is limited by its very slow dissolution. nih.gov

Table 1: pH Influence on Cefotaxime Stability

| pH Range | Primary Catalytic Species | Stability Profile |

|---|---|---|

| ≤ 3.4 | Hydrogen Ion (H⁺) | Decreased stability nih.gov |

| 4.3 - 6.5 | Solvent (Water) | Maximum stability nih.govnih.gov |

| > 6.2 | Hydroxide Ion (OH⁻) | Decreased stability nih.gov |

Characterization of Photolytic Degradation Pathways